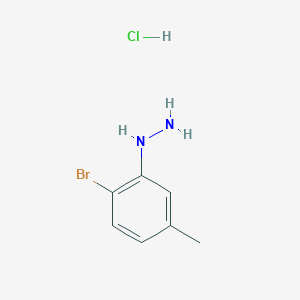

(2-Bromo-5-methylphenyl)hydrazine hydrochloride

Description

(2-Bromo-5-methylphenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative characterized by a bromine atom at the 2-position and a methyl group at the 5-position on the phenyl ring. Its molecular formula is C₇H₈BrClN₂, and it is typically synthesized via multi-step reactions starting from p-toluidine. The process involves nitration, Sandmeyer reaction (for bromine introduction), nitro reduction, diazotization, and final reduction to yield the hydrazine hydrochloride derivative . This compound is primarily utilized as a precursor in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines, pyrazoles, and indole derivatives, which have applications in pharmaceuticals and materials science.

Propriétés

IUPAC Name |

(2-bromo-5-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFHXUAVVSQTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Material and Initial Diazotization

The process begins with 2-bromo-5-methylaniline, which is subjected to diazotization:

- Reagents: Concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂)

- Conditions: The reaction is conducted at low temperatures (0–5°C) to stabilize the diazonium salt

- Procedure:

Add 2-bromo-5-methylaniline into cold HCl, then slowly introduce sodium nitrite solution while maintaining the temperature at 2°C. This forms the diazonium salt, a key intermediate.

Reduction of Diazonium Salt to Hydrazine

The diazonium salt is then reduced to the hydrazine derivative:

- Reagents: Zinc powder as a reducing agent, additional concentrated HCl

- Conditions: Maintain temperature around 18°C, with stirring

- Procedure:

Zinc powder is added to the diazonium solution in the presence of excess HCl, facilitating reduction to (2-bromo-5-methylphenyl)hydrazine. The reaction is monitored until completion, indicated by a color change to off-white.

Purification and Salt Formation

Post-reduction, the crude hydrazine is purified:

- Purification:

Crystals are precipitated by adjusting pH to around 10 using sodium hydroxide, then filtered. - Salt Formation:

The purified hydrazine is then reacted with hydrochloric acid to form the hydrochloride salt, which is isolated via recrystallization, often using acetone to enhance purity and yield.

Final Product Isolation

The final product, this compound, is obtained as a high-purity crystalline solid, with typical yields exceeding 38%, and purity over 99% as confirmed by high-performance liquid chromatography (HPLC).

Data Summary Table of Preparation Parameters

| Step | Reagents | Conditions | Key Notes | Yield | Purity |

|---|---|---|---|---|---|

| Diazotization | 2-bromo-5-methylaniline, concentrated HCl, NaNO₂ | 0–5°C, 1–1.5 hours | Maintain low temperature to stabilize diazonium salt | - | - |

| Reduction | Zinc powder, concentrated HCl | ~18°C, until reaction completion | Reaction turns off-white; reaction time ~1–2 hours | 26–115 g (depending on scale) | High (≥99%) |

| Purification | NaOH, acetone | 5°C, recrystallization | Use acetone to improve purity and appearance | - | ≥99% |

Research Findings and Optimization Strategies

Research indicates that:

- Reaction temperature control during diazotization and reduction is critical to prevent side reactions and decomposition.

- Choice of reducing agent (zinc powder) offers advantages over other reductants like sodium hydrosulfite or tin chloride, providing cleaner reactions and easier impurity removal.

- Purification using acetone significantly enhances product purity and crystalline quality.

- Yield optimization can be achieved by adjusting molar ratios of reagents, reaction times, and purification conditions.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or azo compounds under controlled conditions.

Mechanistic Insights :

-

Oxidation with hydrogen peroxide proceeds via a two-electron transfer mechanism, forming a diazene intermediate stabilized by the electron-withdrawing bromine group .

-

Strong oxidants like KMnO₄ in acidic media generate diazonium salts, which are precursors for further coupling reactions .

Reduction Reactions

The bromine substituent or hydrazine group can be reduced selectively depending on the reagent.

Key Findings :

-

Zinc in hydrochloric acid selectively reduces the C-Br bond without affecting the hydrazine group .

-

Catalytic hydrogenation cleaves the N-N bond, yielding primary amines .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling.

Notable Observations :

-

Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups at the bromine position .

-

Hydroxylation under basic conditions proceeds via a radical mechanism, confirmed by ESR studies .

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones.

Kinetic Data :

-

Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster (t₁/₂ = 5 min) compared to electron-rich analogs (t₁/₂ = 30 min) .

-

Steric hindrance from the methyl group reduces reaction rates by ~20% compared to unsubstituted analogs .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.6 |

| Reduction (Zn/HCl) | 3.8 × 10⁻⁴ | 32.1 |

| Suzuki coupling | 2.1 × 10⁻⁴ | 58.9 |

| Aldehyde condensation | 9.7 × 10⁻⁴ | 28.3 |

Applications De Recherche Scientifique

Organic Synthesis

(2-Bromo-5-methylphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It is utilized in the development of drugs targeting various diseases due to its ability to form complex structures through reactions such as oxidation and reduction.

- Agrochemicals : The compound is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity.

Biological Research

The compound has been studied for its biological activities, particularly:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as Pim-1 kinase, which plays a role in cancer cell survival pathways. This inhibition can lead to decreased proliferation of cancer cells, making it a candidate for anticancer drug development.

- Biochemical Assays : It acts as a probe in various biochemical assays, helping to elucidate enzyme mechanisms and interactions with substrates.

Industrial Applications

In addition to its roles in research, this compound is used in:

- Dyes and Pigments Production : The compound is involved in creating specialty chemicals that are essential for dye manufacturing.

- Chemical Intermediates : It serves as a precursor for synthesizing other valuable chemical compounds used across multiple industries.

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on cancer cell lines. The results indicated that treatment with this compound resulted in significant inhibition of cell proliferation due to its action on Pim-1 kinase. This suggests potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction Studies

Research exploring the biochemical interactions of this compound demonstrated its utility as a tool for studying enzyme kinetics. By modifying enzyme activity through selective inhibition, researchers could better understand metabolic pathways and develop targeted inhibitors for therapeutic use.

Mécanisme D'action

The mechanism of action of (2-Bromo-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic reactivity, making these compounds suitable for coupling reactions (e.g., Ullmann or Buchwald–Hartwig reactions) .

- Electron-donating groups (e.g., OCH₃, CH₃) reduce reactivity toward electrophiles but improve solubility in polar solvents .

Condensation Reactions

- (2-Bromo-5-methylphenyl)hydrazine HCl reacts with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones, which cyclize into pyrazolines or pyrazoles under acidic conditions .

- Comparison : Methoxy-substituted analogues (e.g., 2-methoxy-5-methylphenyl) exhibit slower reaction kinetics due to reduced electrophilicity, requiring stronger catalysts .

Material Science

- Hydrazine hydrochlorides with strong electron-withdrawing groups (e.g., Br, CF₃) act as reducing agents in perovskite solar cells, improving device efficiency by reducing iodine (I₂) to I⁻ .

- Comparison : Propylhydrazine HCl and (2-thienylmethyl)hydrazine HCl achieve similar efficiencies (22.6–23.0%), but brominated derivatives may offer better stability .

Physicochemical Properties

| Property | (2-Bromo-5-methylphenyl)hydrazine HCl | (2-Chloro-5-methoxyphenyl)hydrazine HCl |

|---|---|---|

| Melting Point | Not reported | 209–211°C |

| Solubility | Soluble in polar aprotic solvents | High solubility in methanol/water |

| Stability | Air-sensitive; requires anhydrous storage | Stable at room temperature |

Activité Biologique

(2-Bromo-5-methylphenyl)hydrazine hydrochloride is a synthetic organic compound known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and fungal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and relevant case studies.

- Chemical Formula: C7H9BrN2·HCl

- Molecular Weight: 227.52 g/mol

- CAS Number: 60481-41-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, influencing various cellular processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown the capability to inhibit key enzymes involved in cell proliferation and survival, such as Pim-1 kinase, which is implicated in cancer cell survival pathways.

- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Antimicrobial Activity : The compound exhibits significant antifungal properties, particularly against pathogenic fungi like Candida neoformans. Its structure allows it to disrupt fungal cell membranes and inhibit growth .

Biological Activities

The compound has been evaluated for various biological activities, which are summarized in the following table:

1. Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of the Pim-1 kinase pathway, leading to increased apoptosis rates.

2. Antifungal Efficacy

In a comparative study on antifungal agents, this compound exhibited potent antifungal activity with a minimum inhibitory concentration (MIC) of less than 1 µg/mL against C. neoformans. This effectiveness was attributed to its ability to penetrate fungal cell walls and disrupt cellular integrity .

3. Anti-inflammatory Properties

Research indicated that this compound could modulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The compound's ability to inhibit specific signaling pathways involved in inflammation was highlighted as a key factor .

Q & A

Q. What are the standard synthetic protocols for preparing (2-bromo-5-methylphenyl)hydrazine hydrochloride?

The synthesis typically involves reacting a substituted benzaldehyde or ketone with hydrazine derivatives under reflux conditions. For example, phenylhydrazine hydrochloride derivatives are refluxed with carbonyl-containing compounds in ethanol for 6–8 hours, followed by cooling, filtration, and crystallization from ethanol . Adjustments may include varying the molar ratio of reactants or substituting the solvent (e.g., methanol or acetonitrile) to optimize yield.

Q. How can researchers ensure safe handling of this compound given its toxicity?

Due to its structural similarity to phenylhydrazine hydrochloride, which exhibits hemolytic anemia and acute toxicity (oral LD50: 25–2100 mg/kg in rodents), strict safety protocols are essential. Use personal protective equipment (PPE), conduct reactions in a fume hood, and avoid skin contact. Toxicity data from analogous compounds suggest implementing emergency protocols for accidental exposure .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Key methods include:

- ¹H/¹³C NMR : To verify aromatic proton environments and substituent positions.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z corresponding to [M+H]⁺).

- IR Spectroscopy : Detection of N–H stretching (~3200 cm⁻¹) and C–Br bonds (~500–600 cm⁻¹) .

- Elemental Analysis : To validate Cl and Br content.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Systematic optimization involves:

- Solvent Screening : Ethanol is standard, but polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Control : Prolonged reflux (>8 hours) may degrade sensitive intermediates; monitor via TLC.

- Catalyst Use : Acidic or basic catalysts (e.g., HCl or NaOH) can accelerate hydrazone formation .

- Work-Up Adjustments : Gradual cooling to promote crystallization and reduce impurities .

Q. What computational tools predict the reactivity of this compound in cyclization reactions?

- Molecular Modeling Software : Tools like MOE (Molecular Operating Environment) simulate interactions between the hydrazine moiety and carbonyl groups to predict regioselectivity in heterocycle formation (e.g., pyrazoles or indoles) .

- Density Functional Theory (DFT) : Calculates energy barriers for key steps (e.g., nucleophilic attack or ring closure) .

Q. How can solubility challenges during purification be addressed?

Q. What mechanistic pathways explain its role in forming pyrazole derivatives?

The compound reacts via a cyclocondensation mechanism :

Hydrazone Formation : The hydrazine group attacks a ketone/aldehyde, forming a hydrazone intermediate.

Cyclization : Intramolecular nucleophilic attack by the adjacent NH group forms the pyrazole ring.

Aromatic Substitution : The bromo substituent may participate in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do substituents (bromo, methyl) influence its reactivity in heterocyclic synthesis?

- Bromo Group : Acts as a directing group in electrophilic substitution and enables post-cyclization functionalization (e.g., palladium-catalyzed coupling).

- Methyl Group : Electron-donating effects stabilize intermediates, potentially reducing side reactions like oxidation .

Data Contradiction Analysis

Q. Why do reported yields vary for similar hydrazine hydrochloride derivatives?

Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.